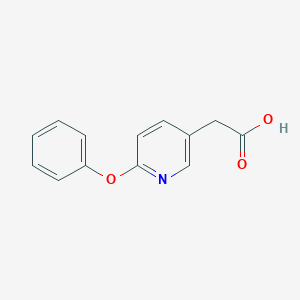
(6-Phenoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Phenoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by a phenoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with phenol in the presence of a base, such as potassium carbonate, to form the phenoxy derivative. This intermediate is then subjected to a Grignard reaction with methyl magnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (6-Phenoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted phenoxy or pyridine compounds.
Scientific Research Applications
(6-Phenoxypyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Phenoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The phenoxy and pyridine moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but less specificity in biological applications.
Pyridine-3-acetic acid: Lacks the phenoxy group, resulting in different reactivity and biological activity.
Phenylacetic acid: Similar structure but without the nitrogen-containing pyridine ring, leading to different chemical behavior and applications.
Uniqueness: (6-Phenoxypyridin-3-yl)acetic acid is unique due to the presence of both phenoxy and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51362-29-9 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(6-phenoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)8-10-6-7-12(14-9-10)17-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16) |
InChI Key |
HPZAEYCUESYMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



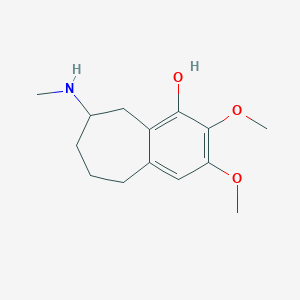
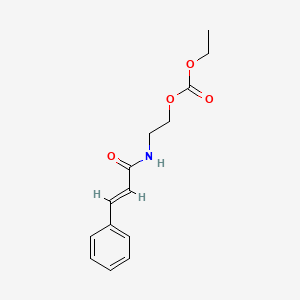
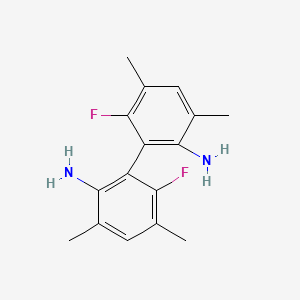
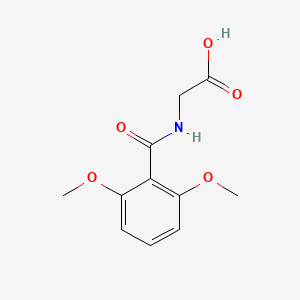
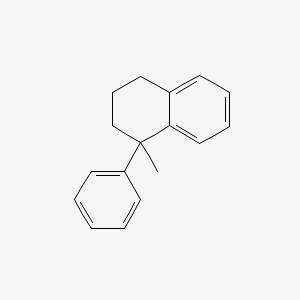
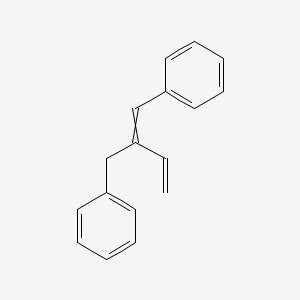
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
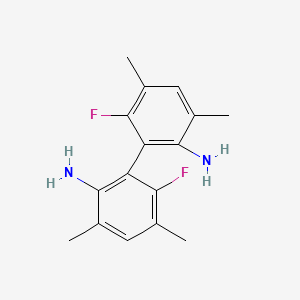

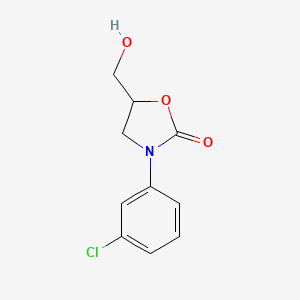
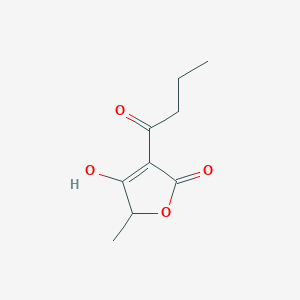
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
